

Physicochemical Properties of 10-Oxo Docetaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B15585678

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **10-Oxo Docetaxel**, a significant impurity and degradation product of the anticancer agent Docetaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that is structurally related to Docetaxel.[1][2] It is formed during the synthesis or degradation of Docetaxel.[3] As an impurity, its characterization is crucial for the quality control and stability assessment of Docetaxel formulations.[4][5] Some studies suggest that this novel taxoid also possesses anti-tumor properties.[2][6] This guide summarizes its known physicochemical characteristics, provides detailed experimental protocols for their determination, and illustrates relevant workflows.

Chemical and Physical Properties

The physicochemical properties of **10-Oxo Docetaxel** are critical for its isolation, characterization, and understanding its behavior in pharmaceutical formulations. The data presented below is a compilation from various sources, including computational predictions and experimental data for related compounds.

Identification

Property	Value	Source
Chemical Name	(α R, β S)- β -[[(1,1-Dimethylethoxy)carbonyl]amino]- α -hydroxybenzenepropanoic acid (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-cyclodeca[7] [8]benz[1,2-b]oxet-9-yl ester	[9]
Synonyms	Docetaxel Impurity B, 6-Oxodocetaxel	[10]
CAS Number	167074-97-7	[2]
Molecular Formula	C ₄₃ H ₅₁ NO ₁₄	[2]
Molecular Weight	805.86 g/mol	[2]
Appearance	White to off-white solid	MedChemExpress

Physicochemical Data

Quantitative data for **10-Oxo Docetaxel** is limited, with many values being computationally predicted. The following table summarizes the available information.

Property	Value	Method	Source
Melting Point	152-158°C	Predicted	ChemicalBook
Boiling Point	887.3 ± 65.0 °C	Predicted	ChemicalBook
Density	1.37 ± 0.1 g/cm ³	Predicted	ChemicalBook
pKa	11.19 ± 0.46	Predicted	ChemicalBook
LogP (XLogP3)	3.5	Computed	PubChem[10]
Solubility	Chloroform: Slightly soluble Methanol: Slightly soluble	Experimental	Cayman Chemical[9]
Water Solubility	Insoluble (9.7E-3 g/L at 25°C)	Calculated	chemBlink

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **10-Oxo Docetaxel** are not readily available in the literature. However, standard methods used for other taxane derivatives can be adapted. The following are generalized protocols.

Solubility Determination (Turbidimetric Method)

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

- **10-Oxo Docetaxel**
- Dimethyl sulfoxide (DMSO), analytical grade
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent)
- Plate reader with turbidity measurement capabilities (nephelometer)

- Multichannel pipette

Procedure:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of **10-Oxo Docetaxel** in DMSO.
- Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
- Sample Preparation: Add a small volume (e.g., 2 μ L) of each DMSO stock concentration to the wells of a 96-well plate in triplicate. Include a DMSO-only control.
- Addition of Aqueous Buffer: Rapidly add PBS (e.g., 198 μ L) to each well to achieve the desired final compound concentrations.
- Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) at regular intervals using a nephelometer.
- Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base.

Materials:

- **10-Oxo Docetaxel**
- Methanol/water co-solvent system (e.g., 50:50 v/v)
- Standardized hydrochloric acid (HCl) solution (0.1 M)
- Standardized sodium hydroxide (NaOH) solution (0.1 M)

- pH meter with a calibrated electrode
- Stir plate and stir bar
- Burette

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **10-Oxo Docetaxel** in the methanol/water co-solvent to a known concentration (e.g., 1 mg/mL).
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Titration: Slowly add the standardized NaOH solution in small increments from the burette while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

This classic method determines the octanol-water partition coefficient.

Materials:

- **10-Oxo Docetaxel**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

- **Phase Saturation:** Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate.
- **Sample Preparation:** Prepare a stock solution of **10-Oxo Docetaxel** in the aqueous phase.
- **Partitioning:** Add a known volume of the stock solution to a centrifuge tube and add an equal volume of the n-octanol phase.
- **Equilibration:** Vortex the tube for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
- **Phase Separation:** Centrifuge the tube to ensure complete separation of the aqueous and octanolic layers.
- **Quantification:** Carefully remove an aliquot from both the aqueous and octanolic phases. Determine the concentration of **10-Oxo Docetaxel** in each phase using a validated HPLC method.
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and quantification of **10-Oxo Docetaxel**, particularly in the context of stability studies and impurity profiling of Docetaxel.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Docetaxel and its impurities, including **10-Oxo Docetaxel**, would involve the following:

- **Column:** A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[11\]](#)

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% acetic acid) and an organic solvent (e.g., acetonitrile).[\[11\]](#)
- Detection: UV detection at a wavelength of approximately 232 nm.[\[1\]](#)[\[8\]](#)
- Flow Rate: A typical flow rate would be around 1.0-1.5 mL/min.[\[7\]](#)
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[\[11\]](#)

This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of **10-Oxo Docetaxel**.[\[1\]](#)

Mechanism of Action and Signaling Pathways

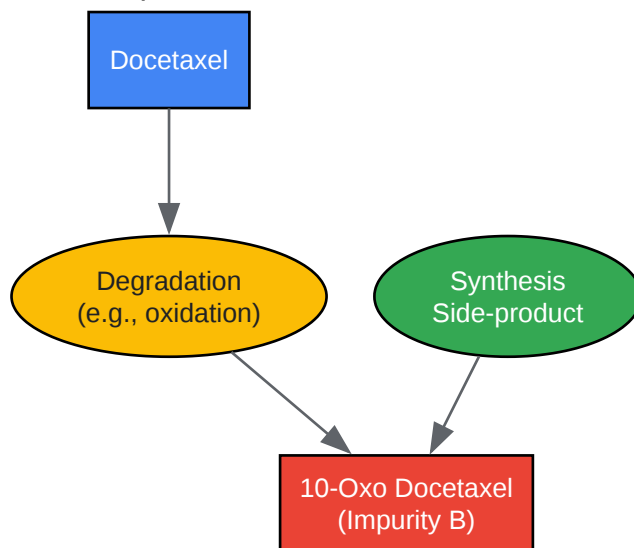
As **10-Oxo Docetaxel** is an impurity of Docetaxel, its specific mechanism of action and interaction with cellular signaling pathways have not been extensively studied. However, it is a member of the taxane family, which are known to act as microtubule stabilizers.

The parent compound, Docetaxel, exerts its anti-cancer effects by binding to the β -tubulin subunit of microtubules. This binding promotes the assembly of tubulin into stable microtubules and inhibits their disassembly.[\[12\]](#) The stabilization of microtubules disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[\[12\]](#) It is plausible that **10-Oxo Docetaxel**, due to its structural similarity to Docetaxel, may exhibit a similar mechanism of action.

Visualizations

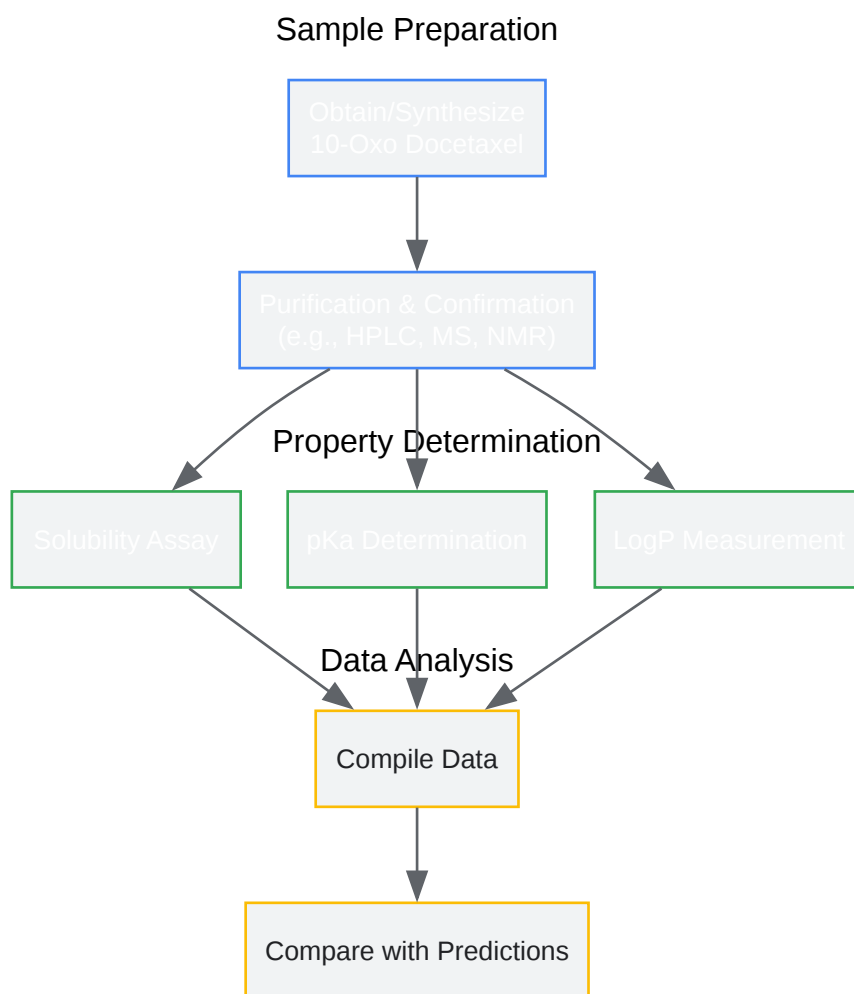
The following diagrams illustrate the relationship between Docetaxel and **10-Oxo Docetaxel**, a general workflow for physicochemical characterization, and the mechanism of action of taxanes.

Relationship of Docetaxel and 10-Oxo Docetaxel

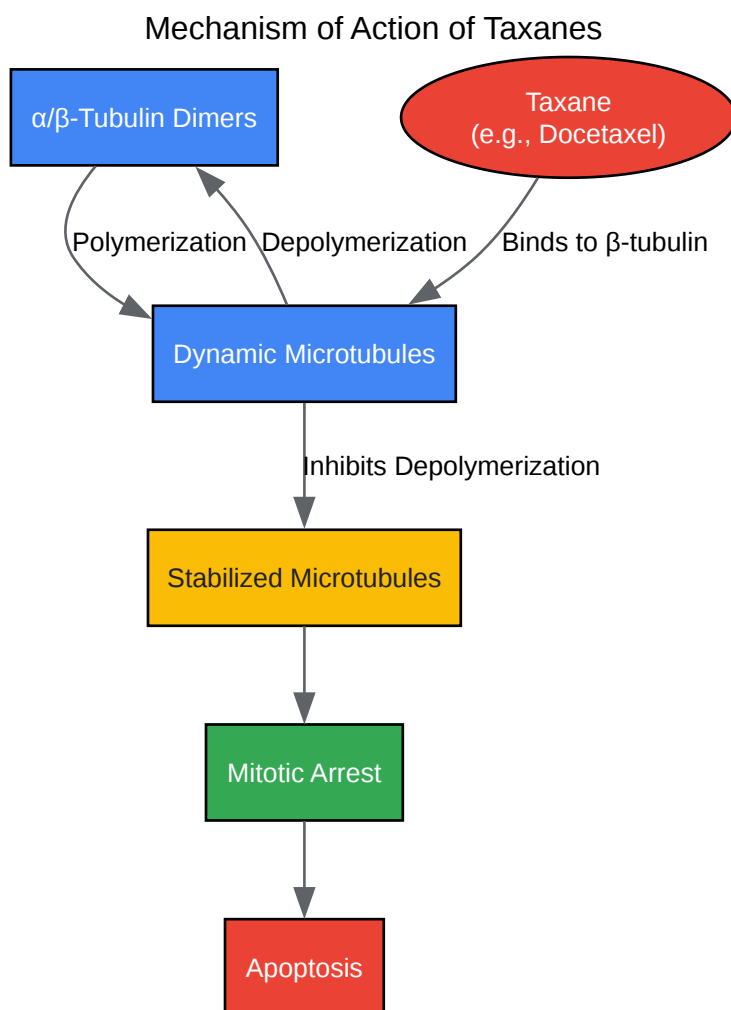
[Click to download full resolution via product page](#)

Formation pathways of **10-Oxo Docetaxel**.

Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

A generalized workflow for the experimental characterization of **10-Oxo Docetaxel**.



[Click to download full resolution via product page](#)

The signaling pathway of taxanes leading to apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]

- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. 10-Oxo Docetaxel | C₄₃H₅₁NO₁₄ | CID 72747377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 10-Oxo Docetaxel: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585678#physicochemical-properties-of-10-oxo-docetaxel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com